2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of benzodioxin, thiophene, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then reacted with a suitable thiophene derivative under controlled conditions. The final step involves the formation of the pyridazinone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Shares the benzodioxin moiety but differs in the pyrrolidine ring structure.
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with the benzodioxin structure but lacking the additional functional groups.
Uniqueness
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its combination of benzodioxin, thiophene, and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14N2O4S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C18H14N2O4S/c21-14(12-3-5-15-16(10-12)24-8-7-23-15)11-20-18(22)6-4-13(19-20)17-2-1-9-25-17/h1-6,9-10H,7-8,11H2 |
InChI Key |
AQOMRTQPUNIGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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